1-Chloro-3-(4-fluorophenyl)propan-2-one
Overview
Description
Scientific Research Applications
Molecular Structure and Analysis
1-Chloro-3-(4-fluorophenyl)propan-2-one has been studied for its molecular structure using various spectroscopic methods. A study explored the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis. This compound was synthesized and its structure confirmed by IR and single-crystal X-ray diffraction studies. It exhibited significant first hyperpolarizability, indicating potential applications in non-linear optical materials. The study also revealed electron density transfer within the molecule, suggesting its use in electron transfer studies (Najiya et al., 2014).
Asymmetric Synthesis
In another application, 1-Chloro-3-(4-fluorophenyl)propan-2-one was utilized as a chiral intermediate in the synthesis of antidepressant drugs. The research demonstrated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity. This showcases its importance in the pharmaceutical industry for producing chiral compounds (Choi et al., 2010).
Cyclization to Chroman
The compound's potential in organic synthesis was highlighted through its ability to cyclize to chroman, either through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations. This capability opens avenues for synthesizing chroman derivatives, which are valuable in various chemical and pharmaceutical applications (Houghton et al., 1980).
Synthesis and Crystal Structure
Further research into chalcone derivatives related to 1-Chloro-3-(4-fluorophenyl)propan-2-one involved the synthesis and characterization of compounds through Claisen-Schmidt condensation reactions. These studies provide insight into the molecular structures and intermolecular interactions within such compounds, aiding in the understanding of their physical and chemical properties (Salian et al., 2018).
Future Directions
The future directions for research on “1-Chloro-3-(4-fluorophenyl)propan-2-one” and related compounds could include further studies on their synthesis, structure, properties, and effects. It is also important to continue developing early warning systems and identifying new compounds to prevent their widespread use .
properties
IUPAC Name |
1-chloro-3-(4-fluorophenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDUAWJIMUJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-fluorophenyl)propan-2-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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